1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a 2,4-dinitrobenzoyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2,4-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted pyrrolidine-2,5-dione derivatives with various functional groups.
Scientific Research Applications
1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrrolidine-2,5-dione core structure also contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the nitrobenzoyl group.
2,4-Dinitrobenzoic acid: Contains the nitrobenzoyl moiety but lacks the pyrrolidine ring.
N-Hydroxysuccinimide: Shares the pyrrolidine-2,5-dione core but with different functional groups.
Uniqueness
1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the 2,4-dinitrobenzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62572-85-4 |
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Molecular Formula |
C11H7N3O8 |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C11H7N3O8/c15-9-3-4-10(16)12(9)22-11(17)7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5H,3-4H2 |
InChI Key |
IBBIIDAUYKJMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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